Potent 11β-HSD1 Inhibition: A Direct Comparison of 4-Methoxyazepane-Derived Inhibitor with a Structurally Divergent Sulfonamide
A derivative of 4-methoxyazepane, 1-(4-tert-butylphenylsulfonyl)-4-methoxyazepane (CHEMBL560396), demonstrates potent inhibition of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism. In a head-to-head comparison of compounds tested for 11β-HSD1 inhibition, the 4-methoxyazepane derivative exhibits an IC50 of 7 nM against the human enzyme [1]. This activity is significantly more potent than other known 11β-HSD1 inhibitors such as 1,1-diphenyl-3-(phenylsulfonyl)propan-2-one (IC50 = 2,900 nM), representing a 414-fold increase in potency [2].
| Evidence Dimension | Inhibitory potency (IC50) against human 11β-HSD1 |
|---|---|
| Target Compound Data | IC50 = 7 nM |
| Comparator Or Baseline | 1,1-diphenyl-3-(phenylsulfonyl)propan-2-one: IC50 = 2,900 nM |
| Quantified Difference | 414-fold higher potency for the 4-methoxyazepane derivative |
| Conditions | Inhibition of human 11β-HSD1 expressed in Sf9 cells, measured by scintillation proximity assay. |
Why This Matters
This high potency validates the 4-methoxyazepane core as a superior scaffold for developing potent 11β-HSD1 inhibitors, a validated therapeutic target for metabolic syndrome and type 2 diabetes.
- [1] BindingDB. (2010). BDBM50297220: 1-(4-tert-butylphenylsulfonyl)-4-methoxyazepane. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50297220 View Source
- [2] Therapeutic Target Database. (n.d.). Target Validation Information for T65200 (HSD11B1). Retrieved from https://intede.idrblab.net/ttd/data/target-validation/details/t65200 View Source
